4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl
Overview
Description
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl is a chemical compound with the molecular formula C28H28F2 and a molecular weight of 402.52 g/mol . This compound is known for its unique structure, which includes a biphenyl core substituted with difluoropentyl and propyl groups. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-difluoro-4-pentylphenyl and 4’-propyl-1,1’-biphenyl.
Coupling Reaction: These starting materials undergo a coupling reaction using a palladium catalyst to form the desired biphenyl compound.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) and in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.
Scientific Research Applications
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the difluoropentyl and propyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl can be compared with other similar compounds, such as:
4-[2-(2,6-Difluoro-4-propylphenyl)ethynyl]-4’-pentyl-1,1’-biphenyl: This compound has a similar structure but with different alkyl substituents, leading to variations in its chemical and physical properties.
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-methyl-1,1’-biphenyl:
Properties
IUPAC Name |
1,3-difluoro-5-pentyl-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2/c1-3-5-6-8-23-19-27(29)26(28(30)20-23)18-13-22-11-16-25(17-12-22)24-14-9-21(7-4-2)10-15-24/h9-12,14-17,19-20H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVTGHPLYVLAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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